molecular formula C19H21N3O3 B5548727 1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE CAS No. 5934-81-6

1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B5548727
CAS No.: 5934-81-6
M. Wt: 339.4 g/mol
InChI Key: SIPLCMPYQSANLN-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine is 339.15829154 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, novel compounds derived from piperazine carboxamides and bearing specific substitutions have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Similarly, derivatives linked via a piperazine moiety have demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs in some cases (Mekky & Sanad, 2020).

Synthesis and Characterization of Novel Derivatives

Research has also focused on the synthesis and characterization of novel piperazine derivatives for various scientific applications. For example, novel piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents, demonstrating significant properties in this regard (Suryavanshi & Rathore, 2017). The structural versatility of piperazine compounds allows for the development of derivatives with targeted biological activities, offering potential leads for new therapeutic agents.

Bioorthogonal Labeling and Structural Studies

Piperazine derivatives have also been explored for their potential in bioorthogonal labeling and structural studies. Novel functionalized piperazine derivatives have been synthesized and characterized, with applications in bioorthogonal labeling for future scientific research (Mamat et al., 2016). This highlights the compound's utility in facilitating advanced biochemical studies and the development of diagnostic tools.

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)19(23)16-6-8-18(9-7-16)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPLCMPYQSANLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974763
Record name {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-81-6
Record name {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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